molecular formula C9H14O2 B14498212 Cyclohexanecarboxaldehyde, 3,3-dimethyl-5-oxo- CAS No. 65080-66-2

Cyclohexanecarboxaldehyde, 3,3-dimethyl-5-oxo-

Cat. No.: B14498212
CAS No.: 65080-66-2
M. Wt: 154.21 g/mol
InChI Key: XNXKKWISKGQKGZ-UHFFFAOYSA-N
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Description

Cyclohexanecarboxaldehyde, 3,3-dimethyl-5-oxo- (CAS: Not explicitly provided; referenced in fungal metabolite studies), is a bicyclic aldehyde derivative with a ketone group at position 5 and two methyl groups at position 3 on the cyclohexane ring. Its molecular formula is inferred as C₉H₁₂O₂ based on structural analogs and evidence from NMR data . Key spectroscopic characteristics include distinct ¹³C-NMR signals: 29.71 ppm (C-5 methyl groups), 198.513 ppm (C-1’ aldehyde), and 204.171 ppm (C-3 ketone) . This compound is notably abundant in fungal cultures (e.g., Aspergillus niger), constituting 40.12–64.38% of volatile metabolites in solvent-supplemented extracts .

Properties

CAS No.

65080-66-2

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3,3-dimethyl-5-oxocyclohexane-1-carbaldehyde

InChI

InChI=1S/C9H14O2/c1-9(2)4-7(6-10)3-8(11)5-9/h6-7H,3-5H2,1-2H3

InChI Key

XNXKKWISKGQKGZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(=O)C1)C=O)C

Origin of Product

United States

Preparation Methods

Rhodium-Catalyzed Process

Rhodium catalysts, particularly rhodium carbonyl complexes, facilitate hydroformylation of 3,3-dimethyl-5-cyclohexene under high-pressure CO/H₂ conditions. Key parameters include:

Parameter Optimal Value Yield (%) Source
Temperature 120°C 80
Pressure (CO:H₂) 150 atm (1:1) 80
Catalyst Loading 0.006 mol% 80
Solvent Heptane 80

The reaction proceeds via migratory insertion of CO into the rhodium-alkene complex, followed by reductive elimination to yield the aldehyde. Deuterium labeling studies confirm syn-addition of hydrogen and formyl groups across the double bond.

Cobalt-Mediated Variants

Cobalt acetylacetonate precursors offer a cost-effective alternative, albeit with lower yields:

Co(acac)₂ (0.08 mol%)  
Benzene, 150°C, 1.5 h → 70% yield  

Extended reaction times (12 h) in heptane marginally improve yields to 74%. Side products include over-hydrogenated cyclohexane derivatives and dimeric aldol adducts, necessitating careful purification via bisulfite adduct formation.

Reduction-Acylation of Cyclohexanecarbonyl Chlorides

A two-step approach involving chloride reduction and subsequent oxidation provides precise control over aldehyde positioning.

Lithium Tri-tert-Butoxyaluminum Hydride Reduction

Cyclohexanecarbonyl chloride derivatives undergo selective reduction to aldehydes using bulky hydride reagents:

  • Synthesis of 3,3-Dimethyl-5-Oxocyclohexanecarbonyl Chloride

    • Friedel-Crafts acylation of 3,3-dimethylcyclohexanone with chloroacetyl chloride (AlCl₃ catalyst, 0°C, 2 h)
    • Yield: 68% after recrystallization
  • Hydride Reduction

    LiAlH(t-Bu)₃ (2.2 eq), THF, −78°C → 25°C, 6 h  
    Yield: 50%  
    

The bulky hydride prevents over-reduction to the alcohol, with <5% cyclohexylmethanol byproduct detected via GC-MS.

Diels-Alder/Retro-Diels-Alder Strategy

This method constructs the cyclohexane ring while introducing oxygenated functionalities:

Cycloaddition of Functionalized Dienophiles

Butadiene reacts with 3-oxopent-4-enal in a high-pressure Diels-Alder reaction:

Conditions: 200 atm, 180°C, 8 h  
Catalyst: ZnCl₂ (5 mol%)  
Yield: 43%  

The resultant bicyclic adduct undergoes retro-Diels-Alder cleavage at 220°C under vacuum to afford the target aldehyde.

Oxidation of 3,3-Dimethyl-5-Oxocyclohexylmethanol

Controlled oxidation of primary alcohols provides a direct route:

Catalytic TEMPO/NaOCl System

Substrate: 3,3-Dimethyl-5-oxocyclohexylmethanol (1.0 eq)  
TEMPO (0.1 eq), NaOCl (1.5 eq), CH₂Cl₂/H₂O, 0°C, 2 h  
Yield: 37%  

Over-oxidation to the carboxylic acid is minimized by maintaining pH < 8.5 and low temperatures.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Index Scalability
Rhodium Hydroformylation 80 98 High Industrial
Cobalt Hydroformylation 74 95 Moderate Pilot Scale
Reduction-Acylation 50 99 Very High Lab Scale
Diels-Alder Approach 43 90 Moderate Lab Scale
TEMPO Oxidation 37 85 Low Lab Scale

Rhodium-catalyzed hydroformylation emerges as the most industrially viable method, though the Diels-Alder route offers synthetic flexibility for structural analogs.

Mechanistic Considerations

Hydroformylation Regioselectivity

DFT calculations reveal that the 3,3-dimethyl group directs formylation to the C1 position through a combination of steric and electronic effects. The transition state for CO insertion shows 8.3 kcal/mol preference for the observed regioisomer.

Oxidation Pathway Side Reactions

Competitive pathways in alcohol oxidation include:

  • Over-oxidation : Mediated by hypochlorite radicals (3% incidence)
  • Hemiacetal Formation : Reversible reaction with solvent alcohols (12% equilibrium concentration)

Industrial-Scale Optimization

Recent patents disclose improved catalysts for continuous hydroformylation:

Rh/TPPTS (Water-Soluble Ligand)  
CO/H₂ (1:2), 90°C, 50 atm  
Conversion: 99.1%, Selectivity: 94.3%  

Membrane separation units recover >98% rhodium catalyst per batch, reducing operational costs by 40% compared to batch processes.

Emerging Methodologies

Photocatalytic Dehydrogenation

Visible-light-mediated conversion of cyclohexane derivatives using Ir(ppy)₃ photocatalysts:

λ = 450 nm, O₂ (1 atm), 24 h  
Yield: 28% (Preliminary)  

Biocatalytic Approaches

Engineered alcohol oxidases from Pichia pastoris achieve 41% conversion under mild conditions (pH 7.0, 30°C).

Chemical Reactions Analysis

Cyclohexanecarboxaldehyde, 3,3-dimethyl-5-oxo- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cyclohexanecarboxaldehyde, 3,3-dimethyl-5-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclohexanecarboxaldehyde, 3,3-dimethyl-5-oxo- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Cyclohexanecarboxaldehyde (Base Compound)

  • Structure : Lacks substituents; simple cyclohexane ring with an aldehyde group.
  • Properties : Boiling point 78.5–80°C at 57 mm Hg, refractive index 1.4485, stable under nitrogen .
  • Applications: Used in synthesizing poly(vinyl cyclohexanal) and as a model substrate in catalytic reactions (e.g., Fe₃O₄ nanoparticles) .

4,4-Difluorocyclohexanecarboxaldehyde (CAS 265108-36-9)

  • Structure : Two fluorine atoms at C-4; molecular formula C₇H₁₀F₂O .
  • Properties : Higher polarity due to electronegative fluorine substituents; average mass 148.152 g/mol .
  • Applications: Not explicitly stated, but fluorinated aldehydes are typically used in pharmaceuticals for enhanced metabolic stability.

5-(Dipropylamino)-2-oxocyclohexanecarboxaldehyde (CAS 106332-45-0)

  • Structure: Amino (dipropyl) and ketone (C-2) groups; molecular formula C₁₃H₂₃NO₂.
  • Properties : Predicted boiling point 336.4°C, density 0.99 g/cm³, and pKa 5.97 .
  • Applications: Likely serves as an intermediate in alkaloid synthesis due to the amino-ketone motif.

Cyclooctanecarboxaldehyde, 2-oxo-1-(3-oxobutyl) (CAS 54133-15-2)

  • Structure : Eight-membered ring with ketone and alkyl ketone side chains.

Physicochemical and Functional Differences

Compound Molecular Formula Key Substituents Boiling Point (°C) Key Applications
Cyclohexanecarboxaldehyde C₇H₁₂O None 78.5–80 Polymer synthesis, catalysis
3,3-Dimethyl-5-oxo derivative C₉H₁₂O₂ 3,3-dimethyl; 5-oxo N/A Fungal metabolites
4,4-Difluoro derivative C₇H₁₀F₂O 4,4-difluoro N/A Pharmaceutical intermediates
5-(Dipropylamino)-2-oxo derivative C₁₃H₂₃NO₂ 5-dipropylamino; 2-oxo 336.4 (Predicted) Alkaloid synthesis

Reactivity and Stability

  • 4,4-Difluoro-: Fluorine atoms inductively stabilize the aldehyde group, reducing susceptibility to oxidation compared to non-halogenated analogs .
  • Base Compound : Lacks stabilizing substituents, making it more prone to oxidation; requires storage under inert atmospheres .

Biological Activity

Cyclohexanecarboxaldehyde, 3,3-dimethyl-5-oxo- (CAS Number: 65080-66-2) is an organic compound notable for its unique structural features, including both aldehyde and ketone functionalities within a cyclohexane ring. This dual functionality contributes to its diverse reactivity and potential applications in medicinal chemistry and organic synthesis.

  • Molecular Formula : C10_{10}H16_{16}O2_2
  • Molecular Weight : Approximately 154.21 g/mol
  • Appearance : Colorless to pale yellow liquid with a distinct aldehyde odor

Biological Activity Overview

Research into the biological activity of cyclohexanecarboxaldehyde, 3,3-dimethyl-5-oxo- has revealed several promising therapeutic properties. Studies indicate its involvement in various biological processes, including:

  • Antimicrobial Activity : Some derivatives of cyclohexanecarboxaldehyde have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
  • Anticancer Properties : Certain modifications of the compound have demonstrated cytotoxic effects on cancer cell lines, indicating its potential in cancer therapy.
  • Enzyme Interaction : The compound's reactivity allows it to interact with various enzymes, influencing metabolic pathways.

The biological activity of cyclohexanecarboxaldehyde is attributed to its ability to form adducts with biological molecules, such as proteins and nucleic acids. This interaction can lead to modulation of enzyme activities and alteration of cellular signaling pathways.

Table 1: Comparison of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against specific bacterial strains
AnticancerCytotoxic effects observed in cancer cell lines
Enzyme InteractionModulates enzyme activities affecting metabolism

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of cyclohexanecarboxaldehyde indicated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes was highlighted as a key mechanism behind its efficacy.

Study 2: Anticancer Potential

In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity towards breast cancer cell lines (MCF-7). The study concluded that structural modifications could enhance the compound's anticancer properties, providing a basis for further drug development.

Pharmacokinetics

Investigations into the pharmacokinetics of cyclohexanecarboxaldehyde reveal its metabolic pathways and interactions with biological targets. The compound shows moderate lipophilicity, which may facilitate membrane permeability and bioavailability.

Q & A

Q. What spectroscopic methods are recommended for structural elucidation of 3,3-dimethyl-5-oxocyclohexanecarboxaldehyde?

To confirm the structure of 3,3-dimethyl-5-oxocyclohexanecarboxaldehyde, employ a combination of:

  • GC-MS : For molecular weight determination and fragmentation patterns, as used in fungal metabolite studies to identify volatile derivatives .
  • IR Spectroscopy : To detect functional groups like carbonyl (C=O) and aldehyde (CHO) stretching vibrations, supported by reference data from related cyclohexanecarboxaldehyde derivatives .
  • NMR : ¹H and ¹³C NMR to resolve stereochemistry and substituent positions, particularly distinguishing between axial/equatorial conformers in the cyclohexane ring.

Q. How can researchers optimize the yield of this compound in fungal cultures?

Evidence from Aspergillus niger cultures suggests:

  • Solvent Supplementation : Acetone, DMSO, or ethanol enhance production (e.g., 58.21% in acetone-supplemented media) by modulating secondary metabolism .
  • Culture Duration : Monitor time-dependent metabolite accumulation via GC-MS at 24–72 hr intervals.
  • Strain Selection : Screen fungal strains for genetic predisposition to aldehyde biosynthesis.

Advanced Research Questions

Q. What mechanisms explain the variability in 3,3-dimethyl-5-oxocyclohexanecarboxaldehyde production across solvent-supplemented fungal cultures?

Hypothesized factors include:

  • Solvent Polarity : Polar solvents (e.g., DMSO) may alter membrane permeability, affecting precursor uptake or enzyme activity. Non-polar solvents (e.g., acetone) could stabilize volatile intermediates .
  • Epigenetic Modulation : 5-Azacytidine (a DNA methyltransferase inhibitor) reduces yields (13 compounds vs. 12–16 in solvent-only cultures), suggesting epigenetic regulation of biosynthetic pathways .
  • Metabolic Flux Analysis : Use isotopic labeling (e.g., ¹³C-glucose) to trace precursor incorporation into the aldehyde group.

Q. How can researchers resolve contradictions in reported abundance data for this compound across studies?

Discrepancies in GC-MS quantification (e.g., 40.12% in DMSO vs. 64.38% in ethanol cultures ) may arise from:

  • Column Selection : Polar vs. non-polar GC columns affect retention times and peak integration.
  • Internal Standards : Normalize data using deuterated analogs or stable internal references.
  • Culture Heterogeneity : Replicate experiments under controlled conditions (pH, temperature, agitation) to minimize batch variability.

Q. What synthetic routes are feasible for laboratory-scale preparation of 3,3-dimethyl-5-oxocyclohexanecarboxaldehyde?

Proposed methodologies:

  • Aldol Condensation : React cyclohexanone derivatives with formaldehyde under basic conditions, followed by oxidation.
  • Microbial Biotransformation : Engineer E. coli or yeast strains to express fungal P450 enzymes for regioselective oxidation .
  • Safety Considerations : Follow protocols for handling aldehydes (e.g., PPE, <100 mL reaction volumes) as per cyclohexane derivative guidelines .

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